molecular formula C6H4IN3S B13665191 7-Iodothieno[3,2-d]pyrimidin-2-amine

7-Iodothieno[3,2-d]pyrimidin-2-amine

Cat. No.: B13665191
M. Wt: 277.09 g/mol
InChI Key: ZRDTWIVTOHYMOL-UHFFFAOYSA-N
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Description

7-Iodothieno[3,2-d]pyrimidin-2-amine is a chemical building block of interest in medicinal chemistry and drug discovery. Its core structure, the thieno[3,2-d]pyrimidine scaffold, is a privileged framework in anticancer research, known for its ability to inhibit key oncogenic targets. This iodine-functionalized derivative is particularly valuable as a synthetic intermediate, where the iodine atom can serve as a handle for further structural diversification via cross-coupling reactions, such as the Suzuki reaction, to create diverse chemical libraries for biological screening . The thieno[3,2-d]pyrimidine core is a well-established scaffold in the development of kinase inhibitors. Research has shown that analogues of this structure can act as potent and selective inhibitors of various therapeutic targets, including: - Epidermal Growth Factor Receptor (EGFR): Compounds like the third-generation inhibitor olmutinib demonstrate the scaffold's relevance in targeting EGFR mutations (L858R, T790M) responsible for resistance in non-small cell lung cancer (NSCLC) . - Cytochrome bd Oxidase (Cyt-bd): Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of this enzyme in Mycobacterium tuberculosis , presenting a potential novel approach for tuberculosis therapy . - Aromatase (ARO) & Apoptosis Induction: New derivatives are also being explored for their antiproliferative effects in breast cancer cells, functioning as EGFR and ARO inhibitors that can induce programmed cell death . Given its role as a synthetic precursor, this compound is a versatile reagent for researchers constructing novel compounds for screening against cancer, infectious diseases, and other conditions. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

7-iodothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10)

InChI Key

ZRDTWIVTOHYMOL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=CS2)I

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminothiophene-2-carboxamide with Formamide Derivatives

A key approach to the thieno[3,2-d]pyrimidine core is the cyclization of 3-aminothiophene-2-carboxamide with formamide or formamide derivatives. This method has been demonstrated to efficiently yield thieno[3,2-d]pyrimidin-4-amine analogues, which can be further functionalized to obtain the 2-amino substitution pattern. The process involves:

  • Reacting 3-aminothiophene-2-carboxamide with formamide under reflux conditions to promote ring closure.
  • Subsequent functional group manipulations to introduce or retain the 2-amino group.
  • Electrophilic substitution to install the iodine atom at the 7-position.

This methodology, employed in solution-phase parallel synthesis, has been used to prepare libraries of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues with good yields and high purity, indicating its adaptability for 7-iodo derivatives as well.

Halogenation of Thieno[3,2-d]pyrimidine Intermediates

Electrophilic iodination is a common method to introduce iodine into aromatic heterocycles. For this compound, the iodination step can be performed on the pre-formed thieno[3,2-d]pyrimidine core bearing the 2-amino group. Typical reagents and conditions include:

  • Use of iodine sources such as molecular iodine or N-iodosuccinimide.
  • Mild acidic or neutral conditions to avoid decomposition.
  • Controlled temperature to favor selective iodination at the 7-position.

While direct iodination data specific to this compound are limited in the surveyed literature, analogous halogenation procedures are well-established in heterocyclic chemistry.

Synthesis of 2-Aminopyrimidine Intermediates as Precursors

The 2-aminopyrimidine moiety, a key substructure in the target compound, can be prepared via multi-step reactions starting from dicyandiamide and ammonium chloride, followed by cyclization with 1,1,3,3-tetramethoxypropane under acidic conditions. This process includes:

Step Reactants Conditions Product Yield/Notes
1 Dicyandiamide + ammonium chloride Pyroreaction at 150–230 °C Guanidinium hydrochloride Molar ratio 1:3 preferred
2 Guanidinium hydrochloride + 1,1,3,3-tetramethoxypropane + HCl Reflux at 60–120 °C 2-Aminopyrimidine Solvent: technical hydrochloric acid 31–35%
3 2-Aminopyrimidine + sodium nitrite + zinc chloride catalyst + HCl Low temperature (-30 to 5 °C) 2-Chloropyrimidine Extraction with dichloromethane; high purity

This method is cost-effective and suitable for large-scale production, providing a reliable precursor for further heterocyclic construction.

Integration into Thieno[3,2-d]pyrimidine Framework

While the above steps focus on pyrimidine intermediates, the fusion with the thiophene ring to form the thieno[3,2-d]pyrimidine system typically involves:

  • Cyclization reactions between aminothiophenes and pyrimidine precursors.
  • Use of formamide derivatives or other carbonyl sources to facilitate ring closure.
  • Subsequent halogenation to introduce the iodine substituent.

This approach has been validated by the synthesis of related thieno[3,2-d]pyrimidine derivatives with various substitutions, including halogens and amino groups.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Reaction Time Yield/Remarks
Pyroreaction of dicyandiamide and ammonium chloride Dicyandiamide : ammonium chloride = 1:3 150–230 8 hours Produces guanidinium hydrochloride
Cyclization with 1,1,3,3-tetramethoxypropane Technical HCl (31–35%) solvent, reflux 60–120 5 hours Forms 2-aminopyrimidine
Diazotization and chlorination Sodium nitrite, zinc chloride catalyst, HCl -30 to 5 0.5 hour Yields 2-chloropyrimidine
Cyclization to thieno[3,2-d]pyrimidine core 3-Aminothiophene-2-carboxamide + formamide Reflux Several hours Core formation for further functionalization
Electrophilic iodination Molecular iodine or N-iodosuccinimide Mild conditions Variable Iodination at 7-position

Research Discoveries and Considerations

  • The use of dicyandiamide and ammonium chloride as inexpensive starting materials enables cost-effective synthesis of pyrimidine intermediates suitable for scale-up.
  • Cyclization with formamide derivatives is a versatile route to the thieno[3,2-d]pyrimidine core, facilitating the incorporation of diverse substituents including amino and halogen groups.
  • Electrophilic iodination methods must be carefully controlled to achieve regioselectivity and avoid over-iodination or decomposition.
  • Purification typically involves extraction with dichloromethane and drying over anhydrous sodium sulfate, followed by evaporation under reduced pressure to yield high-purity products.
  • The synthesized compounds exhibit promising biological activities, including kinase inhibition and antitumor properties, underscoring the importance of efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions: 7-Iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Thieno[3,2-d]pyrimidine Derivatives

The position and nature of substituents on the thieno[3,2-d]pyrimidine scaffold critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Features Reference
7-Iodothieno[3,2-d]pyrimidin-2-amine 7-I, 2-NH₂ High potential for Pd-mediated cross-coupling; iodine enhances electrophilicity
4-(Phenylethynyl)-N-tert-butyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (12a) 4-C≡CPh, 2-NH-tert-butyl, 6-p-tolyl Synthesized via microwave-assisted Sonogashira coupling; antiplasmodial activity
4-(Azetidin-1-yl)-N-tert-butyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6i) 4-Azetidine, 2-NH-tert-butyl Improved intestinal permeability; moderate antiplasmodial efficacy
2,4-Dichloro-thieno[3,2-d]pyrimidine 2-Cl, 4-Cl Common intermediate for further derivatization; used in Suzuki couplings
  • Iodine vs. Chlorine : The 7-iodo substituent offers superior leaving-group ability compared to chlorine, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

Comparison with Pyridine and Pyrimidine Derivatives

Halogenated pyridines and pyrimidines exhibit distinct properties due to differences in aromaticity and ring strain:

Compound Name Core Structure Substituents Key Features Reference
5-Iodopyrimidin-2-amine Pyrimidine 5-I, 2-NH₂ Forms hydrogen-bonded polymeric tapes; used in coordination polymers
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Pyridine 3-I, 5-CF₃, 2-NH₂ Electron-withdrawing CF₃ group enhances stability and lipophilicity
5-Fluoro-3-iodopyridin-2-amine Pyridine 5-F, 3-I, 2-NH₂ Dual halogenation may modulate bioavailability and metabolic stability
  • Iodine Positioning: The 7-iodo in thienopyrimidine vs. 5-iodo in pyrimidine alters electronic distribution, impacting reactivity and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 7-Iodothieno[3,2-d]pyrimidin-2-amine?

  • Methodology : The synthesis typically involves halogenation and cyclization steps. Key parameters include:

  • Temperature : Optimal reaction temperatures (e.g., 80–100°C) to avoid decomposition of iodinated intermediates .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of iodine-containing precursors .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to introduce the iodine substituent .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can structural characterization of this compound be performed?

  • Methodology :

  • X-ray crystallography : Resolve the fused thieno-pyrimidine ring system and iodine positioning .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm amine (-NH2) proton signals (~5–6 ppm) and aromatic ring environments .
  • IR spectroscopy : Identify amine N-H stretching (~3300–3500 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

  • Methodology :

  • Solubility testing : Screen in solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., deiodination) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of thieno[3,2-d]pyrimidine derivatives be addressed?

  • Methodology :

  • Computational modeling : Use DFT calculations to predict electron density distribution and guide iodine substitution at the 7-position .
  • Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to direct iodination .
    • Validation : Compare experimental ¹H NMR shifts with computed chemical shielding values .

Q. What experimental designs are optimal for studying biological interactions of this compound?

  • Methodology :

  • Docking simulations : Model binding to target proteins (e.g., kinases) using software like AutoDock Vina .
  • Biological assays : Perform enzyme inhibition assays (IC50 determination) and cellular uptake studies with radiolabeled iodine (¹²⁵I) .
    • Data interpretation : Correlate binding affinity (Kd) with structural modifications (e.g., halogen size/electronic effects) .

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Methodology :

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, moisture control) .
  • Orthogonal validation : Confirm biological activity using multiple assays (e.g., SPR, fluorescence polarization) .
    • Case study : Discrepancies in iodine incorporation efficiency may arise from trace metal contaminants; use Chelex-treated solvents .

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